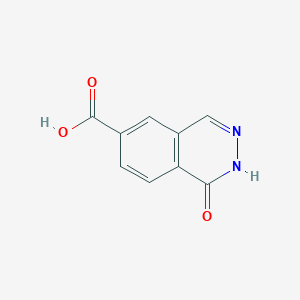

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .

Synthesis Analysis

While specific synthesis methods for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- were not found, it’s worth noting that cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Molecular Structure Analysis

The molecular structure of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- consists of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.56±0.1 g/cm3 . Its melting point is greater than 300 °C .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Phthalazine-based Compounds Synthesis : A study highlighted the synthesis of phthalazine-based 1,2,3-triazole derivatives showing significant antimicrobial, antifungal, and antioxidant activities, indicating their potential as leads for developing new therapeutic agents (Shyma et al., 2016).

Chemically Bonded Iron Carbonyl : Research on novel organic–inorganic hybrid magnetic composites prepared via the interfacial reaction between magnetic phthalonitrile prepolymers and benzoxazine functional coatings on iron carbonyl particles demonstrated enhanced magnetism and thermal stability, opening avenues for advanced materials research (Jia et al., 2011).

Medicinal Chemistry Applications

- GABA-A Receptor Ligands : Studies have identified phthalazine derivatives as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor with selectivity over certain subtypes, providing a basis for the development of selective anxiolytics or sedatives (Carling et al., 2004).

Environmental Studies

Dicarboxylic Acids in Urban Aerosols : Research on the composition of urban aerosols highlighted the presence of phthalic acid among other dicarboxylic acids, underscoring its role in atmospheric chemistry and potential environmental impacts (Ho et al., 2006).

Phthalates and Human Health : A comprehensive review of phthalates, including phthalazine derivatives, discussed their wide industrial applications, metabolism, and health effects, emphasizing the need for understanding their impact on human health and the environment (Hauser & Calafat, 2005).

Orientations Futures

While specific future directions for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- were not found in the search results, it’s worth noting that compounds with similar structures have been used in the development of new drugs . This suggests that 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- could potentially be used in similar applications.

Propriétés

IUPAC Name |

1-oxo-2H-phthalazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBOTOGKAFEBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)

![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)

![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)